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molecular formula C8H4N2O2 B8816575 1,4-Phthalazinedione CAS No. 20116-64-7

1,4-Phthalazinedione

Cat. No. B8816575
M. Wt: 160.13 g/mol
InChI Key: YSZIOXAEADAJLX-UHFFFAOYSA-N
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Patent
US05880270

Procedure details

Briefly, N-(4-bromobutyl)phthalimide was treated with the anion of ethyl N-hydroxyacetimidate in tetrahydrofuran to yield ethyl N-[(4-phthalimidobutyl)oxy]acetimidate. The product was then treated with hydrazine to release the desired amine, ethyl N-[(4-aminobutyl)oxy]acetamidate, from the phthalimide. The desired amine was isolated from the crude product by removal of phthalazine-1,4-dione by filtration, and was coupled to biotin using dicyclohexyl carbodiimide and N-hydroxy succinimide in dimethylformamide. Acidic hydrolysis of the coupled product, ethyl N-[(4-biotinamidobutyl)oxy]acetamidate, gave the final product, N-(4-aminooxybutyl)biotinamide, V. Other analogous aminooxy linkers may be prepared by variations of the above synthetic procedure. The synthesis of biotin aminooxy linker V is described in more detail and summarized in the reaction scheme presented in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl N-[(4-aminobutyl)oxy]acetamidate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1]N.[C:3]1(=[O:24])[N:7](CCCCON=C(OCC)C)[C:6](=[O:19])[C:5]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:4]12>>[C:3]1(=[O:24])[C:4]2[C:5](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:6](=[O:19])[N:1]=[N:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ethyl N-[(4-aminobutyl)oxy]acetamidate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
phthalimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1CCCCON=C(C)OCC)=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(N=NC(C2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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